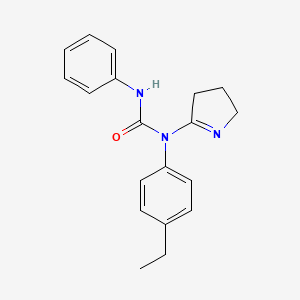

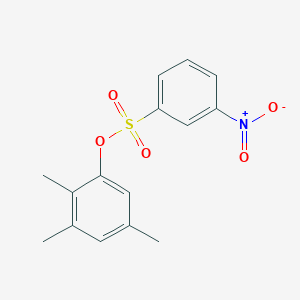

![molecular formula C15H14ClNOS B2552426 2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 197513-16-9](/img/structure/B2552426.png)

2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide" is a derivative of acetamide with potential pharmacological properties. It is structurally related to various other acetamide derivatives that have been synthesized and studied for their biological activities, such as antibacterial, antiviral, and enzyme inhibition properties .

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, starting from a precursor like 4-chlorophenoxyacetic acid, which undergoes esterification, hydrazinolysis, and ring closure reactions to form an oxadiazole moiety. Subsequent substitution reactions introduce various N-substituted groups to yield the final compounds . The synthesis process is confirmed by spectral analysis data, including IR, 1H-NMR, and EI-MS .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography, revealing intramolecular hydrogen bonding and non-planar conformations between aromatic rings . The conformational preferences and stability of these molecules have been further studied using quantum chemical calculations .

Chemical Reactions Analysis

The synthesized acetamide derivatives undergo various chemical reactions, including intermolecular hydrogen bonding, which is crucial for their biological activity. The nature of substituents on the aromatic rings influences the reactivity and interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are characterized by spectroscopic methods, and their biological activities are assessed through in vitro screening. Compounds with specific substituents exhibit significant antibacterial activity and moderate enzyme inhibition. The electronic properties and intermolecular interactions within the crystal structures are analyzed using techniques like NBO analysis and Hirshfeld surface analysis .

科学的研究の応用

Synthesis and Structural Characterization

Conformational Studies : Research has investigated the conformations of related compounds, such as 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides, through dipole moment methods and quantum chemical calculations. These studies provide insights into the preferred conformations and the impact of different substituents on molecular structure (E. Ishmaeva et al., 2015).

Vibrational Spectroscopy : The vibrational spectroscopic signatures of similar molecules have been characterized to obtain their vibrational signatures via Raman and Fourier transform infrared spectroscopy. This analysis helps in understanding the effect of rehybridization and hyperconjugation on these molecules (S. J. Jenepha Mary et al., 2022).

Pharmacological Potential

Antimicrobial and Antifungal Studies : The synthesis, characterization, thermal, and antimicrobial studies of N-substituted sulfanilamide derivatives have been conducted, highlighting the potential antimicrobial activity of these compounds against various bacterial and fungal strains (M. Lahtinen et al., 2014).

Pharmacological Evaluation of Oxadiazole Derivatives : N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides have been synthesized and evaluated for their antibacterial potential. Certain derivatives exhibited significant activity against various bacterial strains, suggesting their potential as novel antibacterial agents (S. Z. Siddiqui et al., 2014).

Synthesis and CNS Depressant Activity : Research into the synthesis and CNS depressant activity of Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide indicates the potential of these compounds in modulating central nervous system activity (S. Bhattacharjee et al., 2011).

Cytotoxic Activity : Novel sulfonamide derivatives have been synthesized and screened for their cytotoxic activity against cancer cell lines, revealing some compounds with potent anticancer properties (M. Ghorab et al., 2015).

特性

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNOS/c1-11-2-6-13(7-3-11)17-15(18)10-19-14-8-4-12(16)5-9-14/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAVCRCVVYCCQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

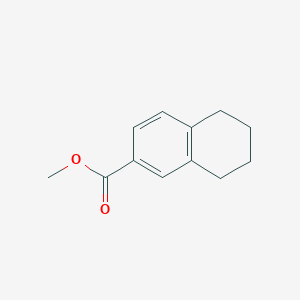

![5-{[(5-Bromo-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2552344.png)

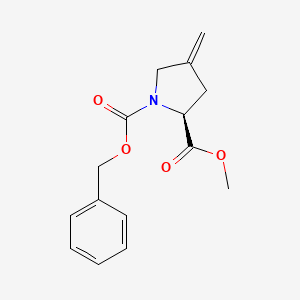

![diethyl 2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2552345.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2552348.png)

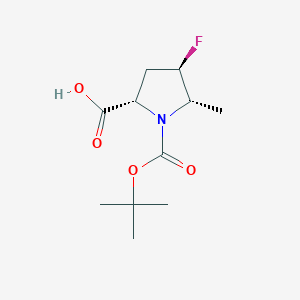

![1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2552353.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzamide](/img/structure/B2552354.png)

![(8S,9S,10R,11S,13S,14S,17R)-11-Hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL 2-(methylthio)acetate](/img/structure/B2552361.png)

![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2552363.png)

![N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2552364.png)